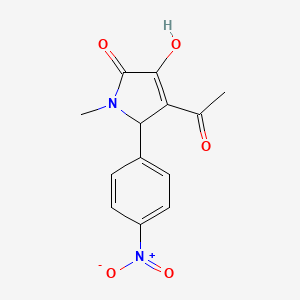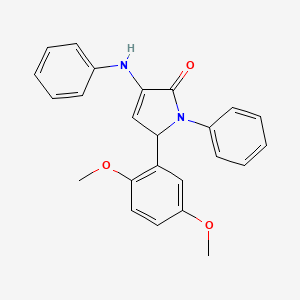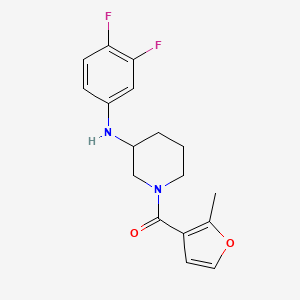![molecular formula C20H23N3O2S B5124920 N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, commonly known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential applications in the field of neuroimaging. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are used as biomarkers for imaging inflammation and neurodegeneration in the brain.
作用機序
DPA-714 binds to N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, a protein that is primarily located in the outer mitochondrial membrane of glial cells in the brain. Upon activation of microglia and astrocytes in response to inflammation or injury, N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide expression is upregulated, which leads to an increase in DPA-714 binding. This binding allows for the visualization of inflammation and neurodegeneration using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a high affinity for N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, with a Ki value of 7.1 nM. It has also been shown to have good brain penetration and low toxicity, making it a safe and effective imaging agent for use in humans. DPA-714 has been used in preclinical studies to visualize neuroinflammation and neurodegeneration in animal models of neurological disorders.
実験室実験の利点と制限
The advantages of using DPA-714 in lab experiments include its high affinity for N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, good brain penetration, and low toxicity. However, the limitations of using DPA-714 include its high cost and the need for specialized equipment such as PET scanners for imaging.
将来の方向性
There are several future directions for research on DPA-714. One area of focus is the development of more potent and selective N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide ligands for improved imaging of neuroinflammation and neurodegeneration. Another area of focus is the use of DPA-714 in combination with other imaging agents for a more comprehensive understanding of the underlying mechanisms of neurological disorders. Additionally, the use of DPA-714 in clinical trials for the diagnosis and monitoring of neurological disorders is an area of active research.
合成法
The synthesis of DPA-714 involves the reaction of 2,2-dimethyl-1,3-propanediamine with diphenylacetyl chloride, followed by the reaction with carbon disulfide and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain DPA-714 in high purity.
科学的研究の応用
DPA-714 has been extensively studied for its potential use as a biomarker for neuroinflammation and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The ability of DPA-714 to selectively bind to N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, which is upregulated in activated microglia and astrocytes in the brain, makes it a promising candidate for imaging inflammation and neurodegeneration in these disorders.
特性
IUPAC Name |
N-[[(2,2-diphenylacetyl)amino]carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)18(25)21-19(26)23-22-17(24)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,22,24)(H2,21,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIULHYUSUITAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)

![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)

![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
